molecular formula C8H12ClNOS B12935400 (S)-3-(Thiophen-2-yl)morpholine hydrochloride

(S)-3-(Thiophen-2-yl)morpholine hydrochloride

Cat. No.: B12935400
M. Wt: 205.71 g/mol
InChI Key: FCIAQQUBRYIUHS-FJXQXJEOSA-N
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Description

(S)-3-(Thiophen-2-yl)morpholine hydrochloride is a chemical compound that features a morpholine ring substituted with a thiophene group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(Thiophen-2-yl)morpholine hydrochloride typically involves the reaction of thiophene-2-carboxylic acid with morpholine under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(Thiophen-2-yl)morpholine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thiophene ring or the morpholine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.

Scientific Research Applications

(S)-3-(Thiophen-2-yl)morpholine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-3-(Thiophen-2-yl)morpholine hydrochloride involves its interaction with specific molecular targets. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the morpholine ring can form hydrogen bonds with polar groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • (S)-Methyl-2-(2-chlorophenyl)-2-((2-(thiophen-2-yl)ethyl)amino)acetate hydrochloride
  • (S)-6-(Propyl(2-(thiophen-2-yl)ethyl)amino)-5,6,7,8-tetrahydronaphthalen-1-yl acetate hydrochloride

Uniqueness

(S)-3-(Thiophen-2-yl)morpholine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the thiophene and morpholine rings allows for versatile interactions with various molecular targets, making it a valuable compound in research and development .

Properties

Molecular Formula

C8H12ClNOS

Molecular Weight

205.71 g/mol

IUPAC Name

(3S)-3-thiophen-2-ylmorpholine;hydrochloride

InChI

InChI=1S/C8H11NOS.ClH/c1-2-8(11-5-1)7-6-10-4-3-9-7;/h1-2,5,7,9H,3-4,6H2;1H/t7-;/m0./s1

InChI Key

FCIAQQUBRYIUHS-FJXQXJEOSA-N

Isomeric SMILES

C1COC[C@H](N1)C2=CC=CS2.Cl

Canonical SMILES

C1COCC(N1)C2=CC=CS2.Cl

Origin of Product

United States

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